4-Piperidin-4-yl-triazole Core Confers HDAC6 Inhibition up to >90% — Scaffold-Validated Activity in Biochemical and Cellular Assays
In the Miao et al. (2019) study employing the identical 4-piperidin-4-yl-1,2,3-triazole core skeleton found in the target compound, twenty-one hydroxamic acid derivatives were synthesized and screened against histone deacetylases at 1 μM. Within this series, the N1-substituent dramatically modulated activity: compounds MH1-18 and MH1-21 achieved HDAC inhibition rates exceeding 90%, while numerous close structural analogs within the same series exhibited rates below 50% [1]. The study further demonstrated that MH1-18 and MH1-21 selectively inhibited HDAC6 with low IC₅₀ values, confirming that the 4-piperidin-4-yl-triazole scaffold can deliver isoform-selective potency when appropriately derivatized [1]. In a follow-up study by Wang et al. (2020), compounds WY-12 and WY-15 (sharing the same core) exhibited antiproliferative activity across six human tumor cell lines, with WY-15 inducing cell cycle arrest in G₀/G₁ phase and increasing acetylated histone H3 levels in a dose-dependent manner [2]. These data validate the core scaffold's capacity for potent, selective target engagement and provide a benchmark against which derivatization of the target compound can be assessed.
| Evidence Dimension | HDAC inhibition rate at 1 μM (scaffold benchmark) |
|---|---|
| Target Compound Data | Core scaffold (4-piperidin-4-yl-triazole) bearing optimized N1-substituents yields >90% HDAC inhibition at 1 μM and low-nM HDAC6 IC₅₀ (exact IC₅₀ values for MH1-18 and MH1-21 reported in study) [1] |
| Comparator Or Baseline | Less active analogs within the same series: <50% inhibition at 1 μM [1]; untreated controls |
| Quantified Difference | >40 percentage-point inhibition differential attributable to N1-substituent variation on the identical core scaffold |
| Conditions | In vitro HDAC enzymatic assay; HeLa cell nuclear extract; substrate concentration not specified; 1 μM compound concentration; cancer cell lines SGC-7901, NCI-H226, MCF-7, HL-60 for antiproliferative assays |
Why This Matters
Confirms that the 4-piperidin-4-yl-triazole core is a validated bioactive scaffold whose performance is tunable via N1 modification, making the target compound a credible starting point for SAR exploration rather than an untested chemotype.
- [1] Miao, H., Gao, J., Mou, Z., Wang, B., Zhang, L., Su, L., Han, Y., & Luan, Y. (2019). Design, synthesis and biological evaluation of 4-piperidin-4-yl-triazole derivatives as novel histone deacetylase inhibitors. BioScience Trends, 13(2), 197–203. View Source
- [2] Wang, Y., Su, L., Wang, Q., Zhang, L., & Luan, Y. (2020). Novel histone deacetylase inhibitors bearing a 4-piperidin-4-yl-triazole scaffold as antitumor agents. Drug Development Research, 81(1), 52–61. View Source
